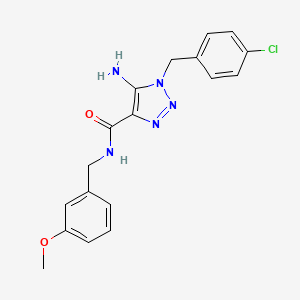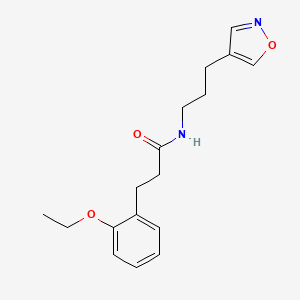
5-amino-1-(4-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-1-(4-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a triazole derivative and has been synthesized using various methods.
Scientific Research Applications
Solid-Phase Synthesis of Peptide Amides
The development of novel solid-phase synthesis methodologies for C-terminal peptide amides under mild conditions has been facilitated by derivatives similar to 5-amino-1-(4-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. These methodologies allow for the efficient synthesis of peptide chains, demonstrating the compound's utility in peptide chemistry (Albericio & Bárány, 2009).
Antimicrobial Activities
Triazole derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Molecular and Spectroscopic Analysis
The electronic, nonlinear optical properties, and spectroscopic characteristics of heterocyclic triazole derivatives have been thoroughly analyzed. These studies offer valuable insights into the electronic properties and potential applications of these compounds in material science and electronic devices (Beytur & Avinca, 2021).
Cytotoxicity Studies
Research has also been conducted on the synthesis and evaluation of this compound and related compounds for their cytotoxic effects against various cancer cell lines. These studies contribute to the understanding of their potential as anticancer agents (Hassan et al., 2014).
Anticancer Evaluation
Further investigations into the anticancer activities of triazole derivatives have highlighted their efficacy against a panel of cancer cell lines. Such research underscores the therapeutic potential of these compounds in cancer treatment (Bekircan et al., 2008).
properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-26-15-4-2-3-13(9-15)10-21-18(25)16-17(20)24(23-22-16)11-12-5-7-14(19)8-6-12/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUATNDROQYQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B2538381.png)
![6-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2538382.png)
![2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2538384.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2538387.png)



![4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2538392.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2538398.png)

